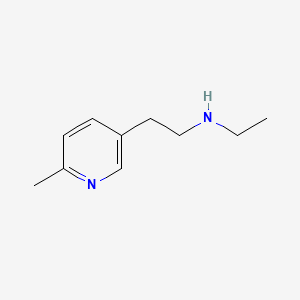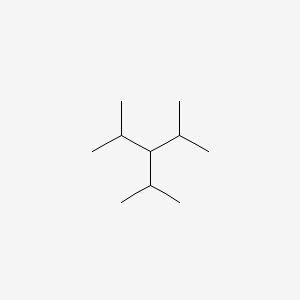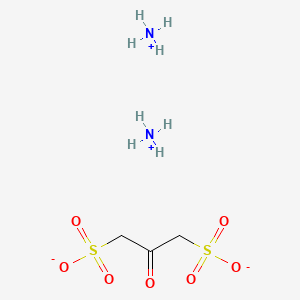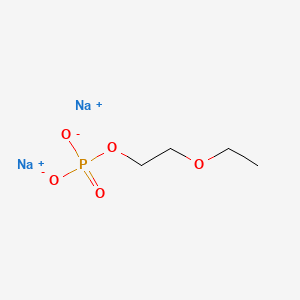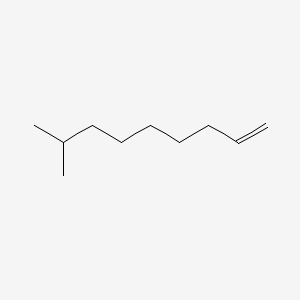
methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamate group, a carbamimidoyl group, and a hydroiodide ion, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide typically involves the reaction of methyl carbamate with a suitable carbamimidoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water, which provides an efficient route for the preparation of carbamates without the need for an inert atmosphere . The reaction conditions often include mild temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives.
Scientific Research Applications
Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and carbamimidoyl derivatives, such as:
- Methyl carbamate
- Ethyl carbamate
- N-methyl carbamate
Uniqueness
Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide is unique due to the presence of both carbamate and carbamimidoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6345-31-9 |
|---|---|
Molecular Formula |
C5H12IN3O2S |
Molecular Weight |
305.14 g/mol |
IUPAC Name |
methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide |
InChI |
InChI=1S/C5H11N3O2S.HI/c1-10-5(9)8-2-3-11-4(6)7;/h2-3H2,1H3,(H3,6,7)(H,8,9);1H |
InChI Key |
LTLAXTJFZKOSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCSC(=N)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


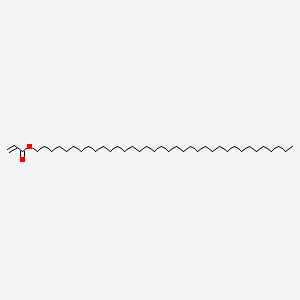


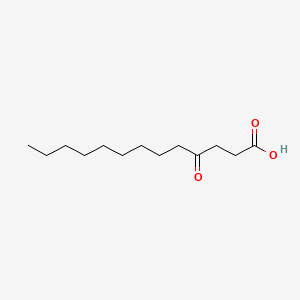

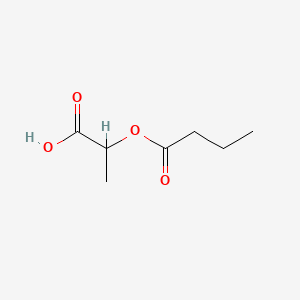

![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
